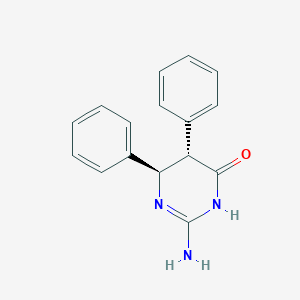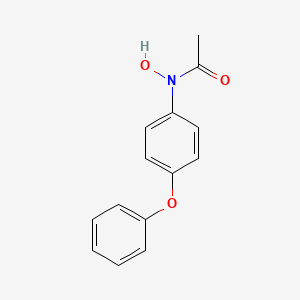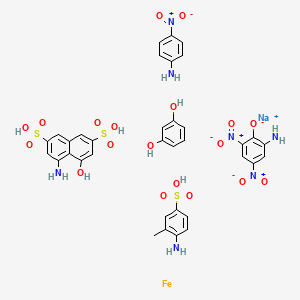
Sodium;2-amino-4,6-dinitrophenolate;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;benzene-1,3-diol;iron;4-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron, complexes with diazotized 2-amino-4,6-dinitrophenol monosodium salt coupled with diazotized 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, diazotized 4-amino-3-methylbenzenesulfonic acid, diazotized 4-nitrobenzenamine and resorcinol is a complex chemical compound. It is known for its intricate structure and diverse applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique molecular formula, C28H21FeN7Na2O16S2, and a molecular weight of 877.45818 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the diazotization of 2-amino-4,6-dinitrophenol monosodium salt. This is followed by coupling reactions with diazotized 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid, diazotized 4-amino-3-methylbenzenesulfonic acid, diazotized 4-nitrobenzenamine, and resorcinol. Each of these steps requires specific reaction conditions, including controlled temperatures, pH levels, and the presence of catalysts to ensure the successful formation of the desired complex .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain precise control over reaction conditions. The process involves continuous monitoring and adjustment of parameters to optimize yield and purity. The final product is then purified using techniques such as crystallization, filtration, and drying .
化学反应分析
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The iron center can undergo oxidation, changing its oxidation state and affecting the overall properties of the complex.
Reduction: Similarly, the iron center can be reduced, leading to different chemical behaviors.
Substitution: The diazotized groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of iron(III) complexes, while reduction could yield iron(II) complexes. Substitution reactions can lead to the formation of new compounds with different functional groups .
科学研究应用
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, helping to accelerate reaction rates and improve yields.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as an imaging agent.
作用机制
The mechanism of action of this compound involves its interaction with molecular targets, such as enzymes and proteins. The iron center plays a crucial role in these interactions, facilitating electron transfer and catalytic processes. The diazotized groups and other functional groups also contribute to the compound’s reactivity and specificity in various pathways .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- Iron, complexes with diazotized 2-amino-4,6-dinitrophenol coupled with diazotized 4-nitrobenzenamine and 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxy-2,7-naphthalenedisulfonic acid, sodium salts .
- Iron, complexes with diazotized 2-amino-4,6-dinitrophenol coupled with diazotized 4-nitrobenzenamine and 4-[(2,4-dihydroxyphenyl)azo]-5-hydroxy-2,7-naphthalenedisulfonic acid .
Uniqueness
What sets this compound apart is its specific combination of diazotized groups and the presence of resorcinol, which imparts unique chemical and physical properties. These properties make it particularly useful in specialized applications, such as advanced catalysis and targeted drug delivery .
属性
分子式 |
C35H34FeN7NaO19S3 |
|---|---|
分子量 |
1031.7 g/mol |
IUPAC 名称 |
sodium;2-amino-4,6-dinitrophenolate;4-amino-5-hydroxynaphthalene-2,7-disulfonic acid;4-amino-3-methylbenzenesulfonic acid;benzene-1,3-diol;iron;4-nitroaniline |
InChI |
InChI=1S/C10H9NO7S2.C7H9NO3S.C6H5N3O5.C6H6N2O2.C6H6O2.Fe.Na/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8;1-5-4-6(12(9,10)11)2-3-7(5)8;7-4-1-3(8(11)12)2-5(6(4)10)9(13)14;7-5-1-3-6(4-2-5)8(9)10;7-5-2-1-3-6(8)4-5;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);2-4H,8H2,1H3,(H,9,10,11);1-2,10H,7H2;1-4H,7H2;1-4,7-8H;;/q;;;;;;+1/p-1 |
InChI 键 |
OQQLWPLROWFGTM-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)O)N.C1=CC(=CC(=C1)O)O.C1=CC(=CC=C1N)[N+](=O)[O-].C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)O)S(=O)(=O)O.C1=C(C=C(C(=C1N)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



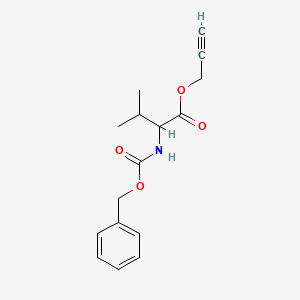

![3-[2-(2-Pyridinyl)ethyl]-2,4-pentanedione](/img/structure/B14466165.png)
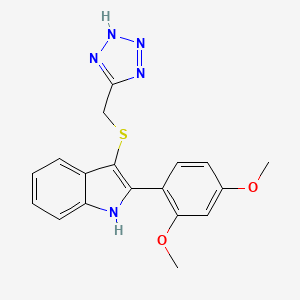

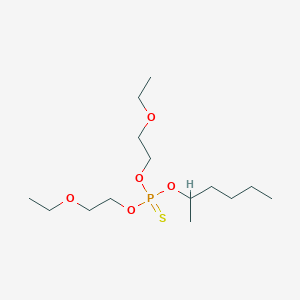
![8-(4-Methoxyphenyl)thieno[3,2-G]indolizine](/img/structure/B14466191.png)
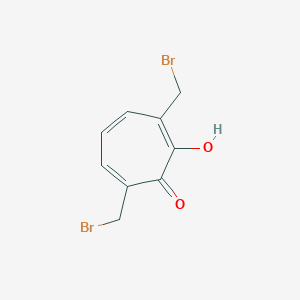

![rel-N1,N3-Bis[(2R)-2,3-dihydroxypropyl]-5-nitro-1,3-benzenedicarboxamide](/img/structure/B14466208.png)

